N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the thienopyrazole moiety: This involves cyclization reactions using sulfur-containing reagents.
Attachment of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions.
Final coupling reactions: The carboxamide group is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC for amide bond formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(METHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
- **N~5~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(CHLORO)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N5-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5OS/c1-15-11-16(2)32(30-15)14-17-7-6-8-18(12-17)29-23(34)21-13-20-22(25(26,27)28)31-33(24(20)35-21)19-9-4-3-5-10-19/h3-13H,14H2,1-2H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJRFLNSGHHSHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=CC4=C(S3)N(N=C4C(F)(F)F)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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